molecular formula C19H16BrN3O3S B12751024 Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- CAS No. 140405-71-6

Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12751024
CAS No.: 140405-71-6
M. Wt: 446.3 g/mol
InChI Key: SLUQVEDMAFGEEA-UHFFFAOYSA-N
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Description

Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of thiazolo-triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo(3,2-b)(1,2,4)-triazole derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions, condensation reactions, and substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(3,2-b)(1,2,4)-triazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to simpler forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic compounds.

Scientific Research Applications

Thiazolo(3,2-b)(1,2,4)-triazole derivatives have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thiazolo(3,2-b)(1,2,4)-triazole derivatives involves interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact mechanism depends on the specific structure of the compound and its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazole derivatives and related heterocyclic compounds. Examples include:

  • Thiazolo(3,2-b)(1,2,4)-triazole, 6-(phenyl)-2-(3,4,5-trimethoxyphenyl)-
  • Thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-

Uniqueness

The uniqueness of thiazolo(3,2-b)(1,2,4)-triazole, 6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromophenyl and trimethoxyphenyl groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

CAS No.

140405-71-6

Molecular Formula

C19H16BrN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C19H16BrN3O3S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18-21-19-23(22-18)14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3

InChI Key

SLUQVEDMAFGEEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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